Tributylamine hemidiphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylamine hemidiphosphate, also known as diphosphoric acid compound with N,N-dibutyl-1-butanamine (1:2), is a chemical compound with the molecular formula C24H58N2O7P2 and a molecular weight of 548.68 g/mol . This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylamine hemidiphosphate can be synthesized by reacting tributylamine with pyrophosphoric acid. The reaction typically involves the following steps:
Preparation of Tributylamine: Tributylamine is synthesized by the alkylation of ammonia with butyl chloride in the presence of a base such as sodium hydroxide.
Reaction with Pyrophosphoric Acid: Tributylamine is then reacted with pyrophosphoric acid under controlled conditions to form this compound. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: Using continuous flow reactors to maintain a steady supply of reactants and control reaction parameters such as temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tributylamine hemidiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and phosphates.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions are typically carried out in the presence of catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of tributylamine oxide and phosphoric acid derivatives.
Reduction: Formation of dibutylamine and phosphoric acid.
Substitution: Formation of substituted amines and phosphoric acid derivatives.
Scientific Research Applications
Tributylamine hemidiphosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds and polymers.
Biology: Employed in the synthesis of nucleotides and nucleosides for DNA and RNA research.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tributylamine hemidiphosphate involves its ability to act as a phosphorylating reagent. It facilitates the transfer of phosphate groups to various substrates, which is crucial in the synthesis of nucleotides and nucleosides . The molecular targets include nucleophilic centers in organic molecules, and the pathways involved are primarily related to phosphorylation reactions.
Comparison with Similar Compounds
Similar Compounds
Tributylamine: A related compound with similar alkyl groups but without the phosphate component.
Tetrabutylammonium pyrophosphate: Another phosphorylating reagent with a similar structure but different alkyl groups.
Uniqueness
Tributylamine hemidiphosphate is unique due to its specific combination of tributylamine and pyrophosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a phosphorylating reagent makes it particularly valuable in the synthesis of nucleotides and nucleosides, setting it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dibutylbutan-1-amine;phosphono dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXOVHLRUVREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCC.CCCCN(CCCC)CCCC.OP(=O)(O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H58N2O7P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.